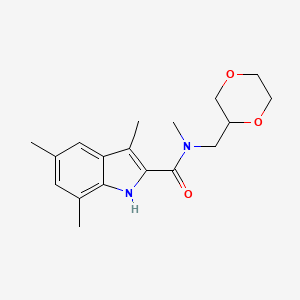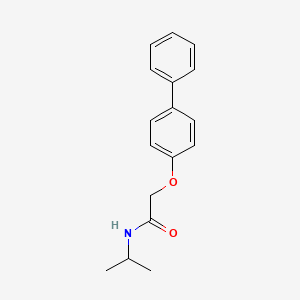![molecular formula C16H14BrNO3 B5590922 3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)
3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, including triorganotin(IV) complexes, have been synthesized and characterized, indicating the complexity and the stepwise approach often required in synthesizing such compounds (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate" is typically characterized using techniques like X-ray crystallography, NMR, IR spectroscopy, and more. For instance, the structural characterization of triorganotin(IV) complexes provides insight into the atomic arrangement and bonding within complex molecules (Baul et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies on similar molecules have shown various reactivity patterns, such as the formation of polymers or the ability to undergo specific organic transformations (Baul et al., 2002).
科学的研究の応用
Synthesis and Antimicrobial Applications
Compounds synthesized through processes involving bromophenyl and similar structural motifs have been evaluated for their antimicrobial properties. For instance, substituted phenyl azetidines derived from bromophenyl precursors exhibit potential antimicrobial activity, indicating their relevance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Carbonic Anhydrase Inhibition
Bromophenol derivatives, including compounds structurally related to "3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate," have been synthesized and tested for their inhibitory activity against carbonic anhydrase enzymes. These compounds show significant inhibitory effects, suggesting their potential application in treating conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).
Antiviral Activity
The synthesis and biological evaluation of novel bromophenol derivatives for their antiviral activity against specific viruses, such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I), highlight the potential of these compounds in antiviral therapy. These findings suggest that structurally related compounds may also possess antiviral properties, warranting further investigation (Pandey et al., 2004).
Heterocyclic Compound Synthesis
The chemical reactivity of bromophenyl compounds facilitates the synthesis of various heterocyclic derivatives, which are of significant interest in pharmaceutical and material science research. These synthetic pathways enable the creation of diverse molecular architectures with potential application in drug development and other technological applications (Sancak et al., 2010).
Organometallic Complexes and Catalysis
The synthesis and structural characterization of triorganotin(IV) complexes of related compounds demonstrate their utility in creating organometallic frameworks with potential applications in catalysis and material science. These complexes exhibit unique structural and electronic properties, making them suitable candidates for catalytic and synthetic applications (Baul et al., 2002).
特性
IUPAC Name |
[3-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-8-13(17)6-7-15(10)18-16(20)12-4-3-5-14(9-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOKPGLJAVDFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)
![2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)
![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)
![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)
![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)
![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)